Product packaging for (S)-7-Hydroxywarfarin(Cat. No.:CAS No. 63740-81-8)

(S)-7-Hydroxywarfarin

Cat. No.: B590326
CAS No.: 63740-81-8
M. Wt: 324.332
InChI Key: SKFYEJMLNMTTJA-HNNXBMFYSA-N
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Description

(S)-7-Hydroxywarfarin is a primary metabolite of (S)-Warfarin, which is the more pharmacologically active enantiomer of the widely used anticoagulant drug Warfarin . It is produced predominantly via the cytochrome P450 enzyme CYP2C9, making it a critical marker for studying this key enzyme's catalytic activity . Researchers utilize this compound as an authentic standard in analytical methods, including liquid chromatography and mass spectrometry, to quantify Warfarin and its metabolites in biological samples for pharmacokinetic studies . Furthermore, its distinct electrochemical properties allow for its quantification on carbon screen-printed electrodes, facilitating the development of electrochemical systems to analyze CYP2C9 activity and screen for potential drug-drug interactions . Beyond its role as a metabolic marker, this compound is biologically significant. As one of the most abundant Warfarin metabolites in human plasma, it can competitively inhibit CYP2C9, potentially influencing the metabolic clearance of the parent (S)-Warfarin drug and contributing to the complex pharmacokinetics of Warfarin therapy . In the liver, this compound undergoes further conjugation; human liver microsomes glucuronidate it at both the C4 and C7 hydroxyl groups, a process that likely impacts its elimination from the body . The study of this compound is essential for understanding inter-individual variation in response to warfarin therapy, revealing drug-drug interaction mechanisms, and advancing metabolic research. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16O5 B590326 (S)-7-Hydroxywarfarin CAS No. 63740-81-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-11(20)9-15(12-5-3-2-4-6-12)17-18(22)14-8-7-13(21)10-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFYEJMLNMTTJA-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C[C@@H](C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63740-81-8
Record name 7-Hydroxywarfarin, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063740818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-HYDROXYWARFARIN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/790295572A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Enzymatic Formation Pathways of S 7 Hydroxywarfarin

Cytochrome P450-Mediated Hydroxylation of (S)-Warfarin

The primary route for the metabolic clearance of the pharmacologically more potent (S)-enantiomer of warfarin (B611796) is through oxidation, specifically hydroxylation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.netallenpress.com This process converts (S)-warfarin into various hydroxylated metabolites, with (S)-7-Hydroxywarfarin being of particular significance.

Primary Role of Cytochrome P450 2C9 (CYP2C9) in this compound Generation

Extensive research has unequivocally identified Cytochrome P450 2C9 (CYP2C9) as the principal enzyme responsible for the 7-hydroxylation of (S)-warfarin. nih.govallenpress.comnih.gov In humans, CYP2C9-mediated oxidation is the predominant pathway for the formation of this compound, which is the major metabolite of (S)-warfarin. nih.govresearchgate.netsci-hub.se This specific metabolic step is crucial as it largely dictates the rate of elimination and, consequently, the anticoagulant effect of (S)-warfarin. nih.gov Studies using human liver microsomes and cDNA-expressed CYP2C9 have confirmed that this enzyme is the high-affinity (S)-warfarin 7-hydroxylase. nih.gov The formation of this compound accounts for a significant portion of (S)-warfarin clearance.

The central role of CYP2C9 is further highlighted by the impact of its genetic polymorphisms. researchgate.net Allelic variants of the CYP2C9 gene, such as CYP2C92 and CYP2C93, result in enzymes with decreased metabolic activity. allenpress.comresearchgate.net Individuals carrying these variants exhibit reduced clearance of (S)-warfarin, underscoring the pivotal role of CYP2C9 in this metabolic pathway. researchgate.netresearchgate.net

Regioselectivity and Stereoselectivity of CYP2C9-Catalyzed Reactions

The enzymatic action of CYP2C9 on warfarin is characterized by a high degree of regioselectivity and stereoselectivity. nih.govnih.gov CYP2C9 preferentially metabolizes the (S)-enantiomer of warfarin over the (R)-enantiomer. researchgate.netnih.gov Furthermore, when acting on (S)-warfarin, CYP2C9 primarily attacks the 7-position of the coumarin (B35378) ring, leading to the formation of this compound. sci-hub.seacs.org While a minor amount of (S)-6-hydroxywarfarin is also produced by CYP2C9, the reaction is heavily favored towards 7-hydroxylation. nih.govsci-hub.se This distinct preference for a specific enantiomer and a particular site of hydroxylation highlights the precise nature of the CYP2C9 active site. researchgate.net Molecular dynamics simulations have suggested that the binding orientation of (S)-warfarin within the CYP2C9 active site facilitates contact between the 7-position and the heme catalytic center, consistent with the observed regioselectivity. researchgate.net

Kinetic Parameters of CYP2C9 for (S)-Warfarin 7-Hydroxylation in In Vitro Systems

In vitro studies utilizing various experimental systems have been conducted to quantify the kinetic parameters of (S)-warfarin 7-hydroxylation by CYP2C9. These studies provide valuable insights into the enzyme's affinity for the substrate (Km) and its maximum reaction velocity (Vmax).

Data from studies using human liver microsomes (HLMs) and recombinant CYP2C9 systems demonstrate the efficiency of this metabolic pathway. For instance, in pooled HLMs, the apparent Km for the formation of 7-hydroxywarfarin (B562546) from (S)-warfarin has been reported to be approximately 3.3 ± 0.3 µM, with a Vmax of 6.9 ± 0.2 pmol/min/mg protein. nih.gov Another study using human liver microsomes reported a Km of 5.2 µM and a Vmax of 173 pmol/min/mg protein for 7-hydroxywarfarin formation. nih.gov

Studies with recombinant CYP2C9 expressed in various cell lines have yielded comparable kinetic data. For example, CYP2C9.1 (wild-type) expressed in COS-7 cells showed a Km of 2.92 µM and a Vmax of 1.80 pmol/min/pmol CYP2C9 for (S)-warfarin 7-hydroxylation. frontiersin.org Research using baculovirus-expressed CYP2C9 also determined kinetic constants for this reaction. nih.gov The consistency of these findings across different in vitro models reinforces the understanding of CYP2C9's catalytic efficiency in metabolizing (S)-warfarin to this compound.

Kinetic Parameters of (S)-Warfarin 7-Hydroxylation by CYP2C9 In Vitro
Enzyme SourceKm (µM)VmaxReference
Human Liver Microsomes5.2173 pmol/min/mg protein nih.gov
Human Liver Microsomes3.3 ± 0.36.9 ± 0.2 pmol/min/mg protein nih.gov
Recombinant CYP2C9.1 (COS-7 cells)2.921.80 pmol/min/pmol CYP2C9 frontiersin.org
Recombinant CYP2C9 (electrochemical system)3.03 ± 0.380.1 ± 0.002 min⁻¹ researchgate.net

Contribution of Other Cytochrome P450 Isoforms to Warfarin Metabolism Leading to Hydroxywarfarin Formation

It has been noted that in situations where CYP2C9 activity is compromised, either due to genetic variations or drug interactions, the contribution of other enzymes like CYP2C19 to (S)-warfarin metabolism might become more significant. researchgate.netnih.gov

Influence of Enzyme Expression and Activity on this compound Production in Research Models

Research models are crucial for studying the factors that influence this compound production. Chimeric mice with humanized livers, where mouse hepatocytes are replaced with human hepatocytes, have proven to be a valuable in vivo model. researchgate.net In these models, the 7-hydroxylating activity towards (S)-warfarin in liver microsomes was significantly higher than in control mice, demonstrating a metabolic profile more akin to humans. researchgate.net The administration of (S)-warfarin to these chimeric mice resulted in the detection of this compound in plasma and urine, confirming the functional expression of human CYP2C9. researchgate.net

In vitro models, such as primary cultures of hepatocytes and cell lines engineered to express specific CYP enzymes, are also widely used. frontiersin.orgpharmgkb.org For example, COS-7 cells and 293FT cells have been utilized to express wild-type and variant forms of CYP2C9 to characterize their functional differences in metabolizing (S)-warfarin. frontiersin.orgmdpi.com These systems allow for the detailed study of how specific genetic variants of CYP2C9 affect the kinetics of this compound formation. frontiersin.orgmdpi.com The expression levels of CYP2C9 in these models directly correlate with the capacity to produce this compound, providing a platform to investigate the impact of genetic polymorphisms on warfarin metabolism. mdpi.com

Further Biotransformation of S 7 Hydroxywarfarin

Glucuronidation of (S)-7-Hydroxywarfarin

Glucuronidation is a major Phase II metabolic pathway for this compound, involving the conjugation of a glucuronic acid moiety to the molecule. This process increases its water solubility, facilitating its excretion. nih.gov

Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Conjugation (e.g., UGT1A1, UGT1A10)

Multiple UDP-glucuronosyltransferase (UGT) enzymes are responsible for the glucuronidation of this compound. Research has identified several UGT isoforms with the capacity to conjugate this metabolite. nih.gov Both the C4 and C7 hydroxyl groups of this compound are sites for glucuronidation. nih.gov

Studies using recombinant human UGTs have shown that several isoforms can catalyze this reaction. Notably, UGT1A1, primarily a hepatic isoform, demonstrates a significant capacity for the glucuronidation of this compound. nih.govnih.govresearchgate.net Additionally, the extrahepatic UGT1A10, which is highly expressed in the intestine, also shows a high capacity for this conjugation. nih.govnih.govresearchgate.netmaayanlab.cloud This suggests that both hepatic and extrahepatic tissues are involved in the glucuronidation of this compound. nih.gov The involvement of multiple UGTs indicates a redundancy in this metabolic pathway, ensuring efficient clearance of the metabolite. nih.govnih.gov

Enantioselective Glucuronidation Kinetics of (R)- and this compound

The glucuronidation of 7-hydroxywarfarin (B562546) exhibits enantioselectivity, with different kinetic profiles observed for the (R)- and (S)-enantiomers. nih.gov Generally, the glucuronidation of (R)-7-hydroxywarfarin is more efficient than that of this compound, characterized by a higher affinity and turnover rate. nih.govnih.gov

Kinetic studies have revealed significant differences in the enzymatic affinity and capacity for the glucuronidation of the two enantiomers. nih.govnih.gov For instance, UGT1A1 has a higher capacity for this compound glucuronidation, whereas UGT1A10 shows a higher capacity for the (R)-enantiomer. nih.govnih.govresearchgate.net The kinetics of these reactions can follow either Michaelis-Menten or substrate inhibition models, depending on the specific UGT isoform and substrate concentration. nih.govnih.gov In some cases, significant substrate inhibition has been observed. nih.govnih.gov

Below is a data table summarizing the kinetic parameters for the glucuronidation of (R)- and this compound by different UGT isoforms.

UGT IsoformEnantiomerKm (µM)Vmax (relative activity)
UGT1A1This compoundHighHigh
UGT1A10(R)-7-hydroxywarfarin-High
UGT1A10This compound--

Mechanistic Studies of Glucuronide Formation and Excretion Pathways

Mechanistic studies have elucidated the process of glucuronide formation and subsequent excretion. The conjugation of glucuronic acid, donated by the cofactor UDP-glucuronic acid (UDPGA), can occur at either the C4 or C7 hydroxyl group of 7-hydroxywarfarin. nih.gov The formation of two distinct glucuronide metabolites has been confirmed through techniques like high-performance liquid chromatography-mass spectrometry. nih.govresearchgate.net

Glucuronidation at the C7 hydroxyl group tends to be the more favorable reaction. nih.govnih.gov The resulting glucuronides are more water-soluble and are primarily excreted in the urine. nih.gov The involvement of both hepatic and extrahepatic UGTs, such as the intestinal UGT1A10, highlights the comprehensive nature of this detoxification pathway, beginning even before the metabolite reaches systemic circulation. nih.govmaayanlab.cloud

Reductive Metabolism of this compound

In addition to glucuronidation, this compound can also undergo reductive metabolism. This pathway involves the reduction of the ketone group at the C11 position, leading to the formation of dihydroxywarfarin alcohols.

Characterization of Reductases (e.g., Carbonyl Reductase 1, Aldehyde Ketone Reductase 1C3)

The reductive metabolism of this compound is catalyzed by cytosolic reductases. Key enzymes identified in this process include Carbonyl Reductase 1 (CBR1) and Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). researchgate.netresearchgate.netresearchgate.net

Inhibitor phenotyping studies have shown that CBR1 is the dominant enzyme in the reduction of both (R)- and (S)-warfarin, with AKR1C3 playing a secondary role. researchgate.netnih.gov These enzymes belong to the aldo-keto reductase superfamily and are responsible for converting aldehydes and ketones to their corresponding alcohols. genecards.org

Enantioselective and Enantiospecific Outcomes of this compound Reduction

The reduction of 7-hydroxywarfarin is both enantioselective and enantiospecific. nih.gov Studies using purified enantiomers of 7-hydroxywarfarin have demonstrated a clear preference for the reduction of the (R)-enantiomer over the (S)-enantiomer. frontiersin.org

The reduction of (R)-7-hydroxywarfarin is significantly more efficient, with a specificity approximately 17-fold higher than that of the (S)-enantiomer. Furthermore, the reaction is enantiospecific in terms of the product formed. The reduction of (R)-7-hydroxywarfarin exclusively yields one alcohol metabolite (9R,11S-dihydroxywarfarin), while the reduction of this compound produces a different alcohol (9S,11S-dihydroxywarfarin). nih.govresearchgate.net There is no crossover in the metabolites formed from each enantiomer.

The kinetic parameters for the reduction of the individual enantiomers highlight this selectivity:

EnantiomerVmax (pmol/min/mg protein)Km (µM)Specificity (Vmax/Km)
(R)-7-hydroxywarfarin302200.14
This compound2.42900.0083

This data clearly shows that the reduction of (R)-7-hydroxywarfarin is a much more favorable reaction in human liver cytosol. frontiersin.org

Impact of Hydroxyl Group Position on Reduction Selectivity

The position of the hydroxyl group on the coumarin (B35378) ring of warfarin (B611796) metabolites significantly influences the selectivity and efficiency of their subsequent reduction. nih.govresearchgate.net Research comparing the reduction of various hydroxywarfarin isomers, including 6-, 7-, 8-, and 10-hydroxywarfarin (B562548), has revealed clear differences in their metabolic fates. nih.gov

Experimental studies with human liver cytosol have shown that the reduction of hydroxywarfarins is enantioselective, favoring the (R)-enantiomers as substrates. nih.govresearchgate.net For 7-hydroxywarfarin specifically, there is a marked preference for the reduction of the (R)-isomer over the (S)-isomer. frontiersin.org The reduction of (R)-7-hydroxywarfarin is not only favored but is also enantiospecific, exclusively yielding a single alcohol metabolite. nih.govfrontiersin.org In contrast, this compound shows minimal reduction activity.

The kinetic parameters for the reduction of the 7-hydroxywarfarin enantiomers highlight this selectivity. The Vmax for the reduction of (R)-7-hydroxywarfarin is substantially higher than that for this compound, demonstrating a more efficient conversion of the R-isomer. frontiersin.org

SubstrateVmax (pmol/min/mg protein)Km (µM)Specificity (Vmax/Km)
(R)-7-Hydroxywarfarin302200.14
This compound2.42900.0083
Data derived from studies on the enantioselective metabolism of R- and S-7-hydroxywarfarin. frontiersin.org

This demonstrates that the location of the hydroxyl group has a profound impact on the stereoselective reduction of warfarin metabolites. nih.govresearchgate.net While all hydroxywarfarin reductions show a preference for R-substrates and specificity for S-alcohol metabolites, the efficiency of these reactions varies greatly. nih.govresearchgate.net For instance, the reduction of 10-hydroxywarfarin is predicted to be more efficient than that of warfarin itself, while the reduction of other hydroxywarfarins, including 7-hydroxywarfarin, is generally inefficient. nih.govresearchgate.net

Molecular Interactions and Enzyme Inhibition Involving S 7 Hydroxywarfarin

Competitive Inhibition of CYP2C9 by Hydroxywarfarin Metabolites, Including (S)-7-Hydroxywarfarinnih.govnih.gov

Research has demonstrated that hydroxywarfarin metabolites, including (S)-7-hydroxywarfarin, can competitively inhibit CYP2C9, the primary enzyme responsible for their formation. nih.govnih.gov This feedback inhibition can limit the metabolic rate of S-warfarin, a factor that may contribute to the wide inter-individual variability in drug response. nih.govacs.org

Studies using human liver microsomes and recombinant CYP2C9 have characterized the inhibitory potential of various hydroxywarfarin metabolites. nih.gov The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor.

In studies with human liver microsomes, this compound was found to be a competitive inhibitor of CYP2C9. nih.gov While it is considered a weaker inhibitor compared to other metabolites like 10-hydroxywarfarin (B562548), its high plasma concentrations suggest its inhibitory effect can be significant. nih.govnih.gov The Ki for 7-hydroxywarfarin (B562546) was determined to be approximately 8.5-fold higher than the Michaelis-Menten constant (Km) for S-warfarin, indicating a lower binding affinity than the substrate. nih.gov

In contrast, 10-hydroxywarfarin, a product of CYP3A4 metabolism of R-warfarin, was the most potent competitive inhibitor of CYP2C9, with a Ki value approximately 3-fold lower than the Km of S-warfarin. nih.gov Other metabolites like 4'- and 8-hydroxywarfarin (B562547) showed intermediate inhibitory strength. nih.gov

The mechanism of inhibition for all tested hydroxywarfarins in human liver microsomes was found to be competitive. nih.gov This indicates that the metabolites bind to the same active site on the CYP2C9 enzyme as the substrate, S-warfarin, thereby preventing the substrate from being metabolized. nih.gov Hanes-Woolf plots from these studies showed parallel lines, a characteristic feature of competitive inhibition. nih.gov Although CYP2C9 binds its own hydroxywarfarin products with lower affinity than the original substrate, it surprisingly retains a high affinity for 10- and 4'-hydroxywarfarins, which are products of CYP3A4-mediated reactions. nih.govnih.gov

Kinetic Characterization of Inhibition Constants (Ki)

In Vitro Studies on Modulators of (S)-Warfarin 7-Hydroxylation

The 7-hydroxylation of (S)-warfarin is a critical pathway in its metabolism, and various xenobiotics and endogenous compounds can modulate this process.

A wide range of drugs have been identified as inhibitors of CYP2C9 and, consequently, (S)-warfarin 7-hydroxylation. oup.com These include non-steroidal anti-inflammatory drugs (NSAIDs), oral antidiabetics, and certain antibiotics. oup.combiochemia-medica.com For instance, drugs like sulfamethoxazole, amiodarone (B1667116), and fluconazole (B54011) are known potent inhibitors of CYP2C9. pharmacytimes.comnih.gov

Studies have also investigated the inhibitory effects of other compounds. For example, noscapine (B1679977), an anti-cancer agent, was found to be a competitive inhibitor of (S)-warfarin 7-hydroxylation. nih.gov Similarly, the anti-rheumatic drug iguratimod (B1684580) demonstrated potent, direct inhibition of CYP2C9-mediated warfarin (B611796) 7-hydroxylation. jst.go.jpnih.gov Some statins, particularly in their lactone forms, have also been shown to inhibit (S)-warfarin 7-hydroxylation. researchgate.net Even components of certain foods, like cranberry juice and piperine (B192125) from black pepper, have been studied for their potential to inhibit this metabolic pathway in vitro, although the clinical significance remains a subject of further investigation. tandfonline.comresearchgate.net

The specificity and potency of inhibitors are crucial for predicting the clinical relevance of drug-drug interactions. Sulfaphenazole is a highly specific and potent inhibitor of CYP2C9, often used in in vitro studies to confirm the role of this enzyme in a particular metabolic reaction. nih.gov Its apparent Ki is in the range of 0.1–0.2 μM. nih.gov

Other drugs exhibit varying degrees of potency. For example, iguratimod inhibited the S-warfarin 7-hydroxylase activity in human liver microsomes with an IC50 value of 14.1 µM and a Ki value of 6.74 µM, indicating competitive inhibition. jst.go.jpnih.gov In another study, noscapine inhibited the same pathway with an IC50 of 6.5 µM in pooled human liver microsomes. nih.gov

Inhibition Profiling by Xenobiotics and Endogenous Compounds in Microsomal Systems

Implications for Research on Metabolic Capacity Modulationnih.gov

The finding that hydroxywarfarin metabolites can competitively inhibit CYP2C9 has significant implications for understanding the modulation of metabolic capacity. nih.gov This product feedback inhibition suggests that as the concentration of hydroxywarfarin metabolites increases in the plasma, the rate of S-warfarin metabolism may decrease. nih.govacs.org This could be particularly relevant in individuals with genetic polymorphisms that lead to reduced CYP2C9 activity, as they may be more susceptible to the inhibitory effects of these metabolites. pharmacytimes.comresearchgate.net

Analytical Methodologies for S 7 Hydroxywarfarin in Research

Chromatographic Techniques for Enantiomeric Separation and Quantification

Chromatography is the cornerstone for the analysis of (S)-7-hydroxywarfarin, allowing for its separation from the parent drug, other metabolites, and its own enantiomer, (R)-7-hydroxywarfarin.

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection (FLD) represents a robust and widely accessible approach for quantifying this compound.

One validated HPLC-UV method facilitates the simultaneous determination of both warfarin (B611796) and 7-hydroxywarfarin (B562546) enantiomers in human plasma. nih.gov This method uses a Chiral CD-Ph column and a mobile phase of 0.5% KH2PO4 (pH 3.5)-methanol (41:59, v/v), with UV detection at 305 nm. nih.gov It achieves a lower limit of quantification (LLOQ) of 2.5 ng/mL for each enantiomer using a 200 μL plasma sample. nih.gov

HPLC with fluorescence detection (HPLC-FLD) offers enhanced sensitivity and selectivity. srce.hr A method developed for rat plasma successfully quantified both warfarin and 7-hydroxywarfarin directly and simultaneously for the first time using this technique. srce.hrdntb.gov.uaresearchgate.net This assay employs a Fortis® reversed-phase diphenyl column with a mobile phase of phosphate (B84403) buffer, methanol (B129727), and acetonitrile (B52724) (70:20:10, v/v/v) at a pH of 7.4. srce.hrdntb.gov.ua The fluorescence detector is set to an excitation wavelength of 310 nm and an emission wavelength of 390 nm. srce.hr This approach is sensitive enough to quantify as low as 0.01 μg/mL of 7-hydroxywarfarin from just 100 μL of plasma. srce.hrdntb.gov.uaresearchgate.net While FLD is highly selective, it cannot detect non-fluorescent metabolites.

Table 1: HPLC-UV/FLD Methods for this compound Analysis
TechniqueColumnMobile PhaseDetectionLLOQReference
HPLC-UVChiral CD-Ph0.5% KH2PO4 (pH 3.5)-methanol (41:59, v/v)305 nm2.5 ng/mL nih.gov
HPLC-FLDFortis® reversed-phase diphenyl (150 × 4.6 mm, 3 μm)Phosphate buffer (25 mmol L⁻¹)/methanol/acetonitrile (70:20:10, v/v/v), pH 7.4Ex: 310 nm, Em: 390 nm0.01 µg/mL srce.hrdntb.gov.ua
HPLC-FLDCellulose-derivative columnNot specifiedFluorescence4.5 ng/mL

For studies requiring the highest levels of sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. eurjchem.comresearchgate.net This technique is ideal for analyzing complex biological samples and detecting low-abundance metabolites. LC-MS/MS methods typically use a triple quadrupole mass spectrometer operating in a negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for precise quantification. eurjchem.comresearchgate.netnih.govresearchgate.net

A sensitive and specific chiral LC-MS/MS method was developed to simultaneously measure S-warfarin, R-warfarin, S-7-hydroxywarfarin, and R-7-hydroxywarfarin in human plasma. researchgate.net This method achieved a limit of quantification (LOQ) of 5 ng/mL for all four analytes. researchgate.net Another highly sensitive method was able to quantify warfarin enantiomers, S-7-hydroxywarfarin, and (9R;10S)-10-hydroxywarfarin in human plasma with an LLOQ of approximately 0.04 ng/mL (0.1 nM) for the metabolites, using only 50 µL of plasma. nih.govnih.gov In a study on rat plasma, an LC-MS/MS method reported an LLOQ of 1.0 ng/mL for the enantiomers of 7-hydroxywarfarin. nih.govmdpi.com

Table 2: LC-MS/MS Methods for this compound Analysis
ColumnIonization/ModeLLOQSample VolumeReference
Chirobiotic VESI Negative / MRM5 ng/mLNot Specified researchgate.net
Chiral (details not specified)ESI Negative / MRM~0.04 ng/mL (0.1 nM)50 µL nih.govnih.gov
HYPERSIL CHIRAL-OTESI Negative / MRM1.0 ng/mL100 µL nih.govmdpi.com
Astec Chirobiotic VESI Negative / MRM0.18 µg/mL (for racemic 7-OH-WAR)Not Specified eurjchem.com

The stereoselective metabolism of warfarin necessitates the use of chiral chromatography to separate the enantiomers of both the parent drug and its metabolites. eurjchem.com The resolution of this compound from (R)-7-hydroxywarfarin is crucial for accurately phenotyping CYP2C9 activity. nih.gov

Several types of chiral stationary phases have been successfully employed for this purpose.

Vancomycin-based columns , such as the Astec Chirobiotic V, are frequently used to separate the enantiomers of warfarin and its hydroxylated metabolites, including 4'-, 7-, and 10-hydroxywarfarin (B562548), in human plasma. eurjchem.comresearchgate.netscite.ai

Cellulose-derivative columns have been used to resolve enantiomers of warfarin and its major metabolites, including this compound.

A Chiral CD-Ph column , which is a cyclodextrin-based column, has been used in an HPLC-UV method for the simultaneous determination of warfarin and 7-hydroxywarfarin enantiomers. nih.gov

The HYPERSIL CHIRAL-OT column was utilized in an LC-MS/MS method to simultaneously identify and quantify warfarin and hydroxywarfarin enantiomers in rat plasma. nih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Enhanced Sensitivity and Specificity

Method Development and Validation for In Vitro and Animal Model Studies

The development and validation of analytical methods are critical to ensure the reliability and accuracy of data from in vitro and animal studies. This process involves optimizing sample preparation and confirming the suitability of reference standards.

Effective sample preparation is essential to remove interfering substances from biological matrices and concentrate the analyte of interest before chromatographic analysis.

Protein Precipitation (PP) is a simple and rapid technique often used for sample cleanup. nih.gov It involves adding an organic solvent to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation. Acetonitrile is a commonly used solvent for this purpose. eurjchem.comscite.ai In some methods, a mixture of methanol and acetonitrile is used. researchgate.netmdpi.com This approach has been shown to provide good recovery of analytes, ranging from 82.9% to 96.9%. nih.govnih.gov

Solid-Phase Extraction (SPE) is a more selective sample cleanup technique that offers higher recovery and cleaner extracts compared to liquid-liquid extraction. scharlab.com Various SPE cartridges are used for extracting warfarin and its metabolites.

Oasis HLB cartridges provided high recovery (>91.8%) and good selectivity for the enantiomers of both warfarin and 7-hydroxywarfarin from human plasma. nih.gov

Mixed-mode cation-exchange (MCX) cartridges have also been used, demonstrating recoveries greater than 87.0% for all warfarin and 7-hydroxywarfarin enantiomers. researchgate.net

Table 3: Sample Preparation Techniques for this compound
MethodDetailsRecoveryReference
Protein PrecipitationAcetonitrile solvent82.9 - 96.9% eurjchem.comnih.govnih.gov
Protein PrecipitationMethanol-acetonitrile (1:1, v/v)Not specified (no matrix effect) mdpi.com
Solid-Phase Extraction (SPE)Oasis HLB cartridge> 91.8% nih.gov
Solid-Phase Extraction (SPE)Mixed-mode cation-exchange (MCX) cartridge> 87.0% researchgate.net

This compound is available commercially as a certified chemical compound and reference standard. lgcstandards.compubcompare.aiaxios-research.com In analytical method development and validation, this high-purity standard is essential for establishing accuracy and precision. It is used to prepare calibration standards and quality control (QC) samples. srce.hrnih.gov

Typically, stock solutions of the this compound standard are prepared and then diluted to create a series of working solutions. srce.hr These working solutions are spiked into a blank biological matrix (e.g., drug-free human or rat plasma) to generate calibration standards across a specified concentration range. srce.hrnih.govmdpi.com These standards are then processed and analyzed alongside the unknown samples. The resulting calibration curve is used to accurately quantify the concentration of this compound in the research samples. nih.gov

Sample Preparation Techniques (e.g., Solid-Phase Extraction, Protein Precipitation)

Application of Analytical Methods in Investigating Metabolic Enzyme Activities

The quantification of this compound is pivotal in pharmacology and clinical studies for evaluating the activity of specific metabolic enzymes, most notably cytochrome P450 2C9 (CYP2C9). Analytical methodologies are crucial for determining enzyme kinetics, understanding the impact of genetic variations, and assessing drug-drug interactions. These investigations typically utilize in vitro systems such as human liver microsomes (HLMs) and recombinant cDNA-expressed enzymes to model human metabolism.

The primary metabolic pathway for the more potent (S)-enantiomer of warfarin is 7-hydroxylation, a reaction predominantly catalyzed by CYP2C9. nih.govnih.gov Therefore, the rate of this compound formation serves as a direct and reliable biomarker for CYP2C9 activity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed to accurately measure the metabolite's concentration in these assay systems. frontiersin.orgnih.govsrce.hr

Detailed Research Findings

Research studies applying these analytical methods have generated a wealth of data on the enzymatic processes governing (S)-warfarin metabolism. These findings are essential for predicting how an individual might respond to warfarin therapy based on their unique enzyme function.

Enzyme Kinetics in Human Liver Microsomes (HLMs):

In vitro studies using pooled HLMs provide a general overview of the enzyme's behavior. The formation of this compound in HLMs typically follows Michaelis-Menten kinetics. For instance, one study determined the apparent Michaelis constant (Kₘ) to be 5.2 µM and the maximum reaction velocity (Vₘₐₓ) to be 173 pmol/min/mg protein. nih.gov Another study reported a Kₘ of 3.7 µM and a Vₘₐₓ of 10.5 pmol/min/mg protein. nih.gov These parameters indicate the affinity of the enzyme for the substrate and its maximum catalytic rate, respectively. The variability in these values across different studies can be attributed to differences in the donor pool of the liver microsomes.

Inhibition Studies:

A key application of these analytical methods is in the study of enzyme inhibition, which is fundamental to understanding drug-drug interactions. By incubating (S)-warfarin and CYP2C9 with a potential inhibitor and measuring the subsequent decrease in this compound formation, researchers can quantify the inhibitory potential of other compounds.

Sulfaphenazole , a well-known selective inhibitor of CYP2C9, is often used to confirm the enzyme's role in a metabolic pathway. Its presence markedly reduces the production of this compound.

Piperine (B192125) , a compound found in black pepper, has been shown to inhibit the formation of 7-hydroxywarfarin. In one study using HLMs, piperine exhibited a half-maximal inhibitory concentration (IC₅₀) of 14.2 μM. nih.gov Another study in rats demonstrated that piperine co-administration significantly decreased the formation of 7-hydroxywarfarin. nih.gov

Amiodarone (B1667116) , an antiarrhythmic drug, is known to inhibit warfarin metabolism, leading to a clinically significant drug interaction. nih.govjst.go.jp Studies have confirmed that amiodarone inhibits the P450-catalyzed oxidation of (S)-warfarin to a greater extent than (R)-warfarin, attributable to the inhibition of CYP2C9. nih.gov

The antidepressant Fluvoxamine has been identified as a potent inhibitor of (S)-warfarin 7-hydroxylation, with a reported inhibition constant (Kᵢ) of 13.0 µM in HLM studies. nih.gov

Research has also shown that hydroxywarfarin metabolites themselves can act as inhibitors of CYP2C9. 10-hydroxywarfarin, for example, was found to be the most potent inhibitor among the metabolites, with a higher affinity for the enzyme than (S)-warfarin itself. nih.gov this compound also exhibits competitive feedback inhibition on CYP2C9.

Impact of Genetic Polymorphisms:

Perhaps one of the most critical applications of this compound analysis is in pharmacogenetics. The gene encoding CYP2C9 is highly polymorphic, with certain variant alleles leading to decreased enzyme activity. This genetic variability is a major reason for the wide interindividual differences in required warfarin doses. tandfonline.comresearchgate.net

Analytical methods are used to characterize the kinetic properties of these genetic variants by expressing them in systems like COS-7 cells. frontiersin.orgnih.gov Studies consistently show that variants such as CYP2C92 and CYP2C9 3 have significantly impaired catalytic activity compared to the wild-type enzyme (CYP2C9*1). frontiersin.orgsmj.org.sg

For example, a study characterizing several allelic variants found that CYP2C93 exhibited only 8.2% of the intrinsic clearance (Clᵢₙₜ), a measure of metabolic efficiency, of the wild-type enzyme for (S)-warfarin 7-hydroxylation. frontiersin.org Similarly, the CYP2C911 allele, found predominantly in individuals of African ancestry, is associated with a more than 50% decrease in (S)-warfarin oral clearance. researchgate.netnih.gov These analytical findings provide a mechanistic basis for the clinical observation that patients carrying these variant alleles require lower warfarin doses. uic.edu

Data Tables

The following tables summarize key findings from various research studies, illustrating the application of analytical methods in determining the enzymatic activity related to this compound formation.

Table 1: Kinetic Parameters for (S)-Warfarin 7-Hydroxylation by CYP2C9 Wild-Type and Variants

This table presents the Michaelis-Menten constants (Kₘ), maximum reaction velocities (Vₘₐₓ), and intrinsic clearances (Clᵢₙₜ) for the formation of this compound catalyzed by different recombinant CYP2C9 enzymes. Lower Clᵢₙₜ values indicate reduced metabolic efficiency.

Enzyme/SystemKₘ (µM)Vₘₐₓ (pmol/min/pmol CYP2C9)Clᵢₙₜ (Vₘₐₓ/Kₘ) (µL/min/pmol CYP2C9)Reference
CYP2C9.1 (Wild-Type)2.921.800.61 frontiersin.org
CYP2C9.2--24.6% of Wild-Type frontiersin.org
CYP2C9.34.790.240.05 (8.2% of Wild-Type) frontiersin.org
CYP2C9.8-38.9% of Wild-Type45.9% of Wild-Type frontiersin.org
CYP2C9.114.440.270.06 (9.8% of Wild-Type) frontiersin.org
CYP2C9.312.660.320.12 (19.7% of Wild-Type) frontiersin.orgfrontiersin.org

Data derived from studies using cDNA-expressed recombinant enzymes. frontiersin.orgfrontiersin.org

Table 2: Inhibition of this compound Formation in Human Liver Microsomes (HLMs)

This table shows the inhibitory effects of various compounds on the CYP2C9-mediated formation of this compound. IC₅₀ represents the concentration of an inhibitor required to reduce enzyme activity by 50%, while Kᵢ is the inhibition constant.

InhibitorParameterValue (µM)Inhibition TypeReference
PiperineIC₅₀14.2- nih.gov
FluvoxamineKᵢ13.0- nih.gov
FluoxetineKᵢ87.0- nih.gov
Iguratimod (B1684580)Kᵢ6.74Competitive jst.go.jp
Noscapine (B1679977)IC₅₀6.5- nih.gov

Data derived from in vitro studies using pooled human liver microsomes. nih.govnih.govjst.go.jpnih.gov

Stereochemistry and Structural Activity Relationships in Metabolism

Stereochemical Assignment of (S)-Warfarin and its Metabolites

The absolute configuration of (-)-(S)-warfarin was first determined by chemical correlation to (-)-(R)-beta-phenylcaproic acid. bris.ac.uk This assignment was later confirmed by X-ray crystallography, which also revealed the formation of a hemiketal ring structure in the solid state. bris.ac.uk

The metabolism of (S)-warfarin is highly stereoselective. The primary metabolic pathway for (S)-warfarin involves hydroxylation at the 7-position of the coumarin (B35378) ring to form (S)-7-hydroxywarfarin. nih.govncats.iobris.ac.uk This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9. mdpi.comncats.io Another minor metabolite, (S)-6-hydroxywarfarin, is also formed. nih.gov In contrast, the metabolism of (R)-warfarin primarily yields 6-hydroxywarfarin (B562544) and a reduced metabolite, (R,S)-warfarin alcohol. nih.gov

The stereochemical assignment of these metabolites is crucial for understanding their biological activity and clearance. For instance, this compound is considered a major but inactive metabolite. ncats.iobris.ac.uk

Role of Chirality in Enzymatic Substrate Recognition and Product Formation

Chirality plays a pivotal role in the interaction of warfarin (B611796) enantiomers with metabolizing enzymes, particularly the cytochrome P450 (CYP) family. nih.govresearchgate.net The distinct three-dimensional arrangements of (R)- and (S)-warfarin lead to different binding affinities and orientations within the active sites of these enzymes, resulting in stereoselective and regioselective metabolism. nih.govresearchgate.net

The enzyme CYP2C9 is the primary catalyst for the metabolism of the more potent (S)-warfarin. nih.govbohrium.com The active site of CYP2C9 recognizes the specific stereochemistry of (S)-warfarin, preferentially catalyzing its hydroxylation to this compound. ncats.ionih.gov This stereoselectivity is a key determinant of the pharmacokinetic profile of warfarin. nih.gov Studies have shown that the affinity (Km) of CYP2C9 for (S)-warfarin is in the micromolar range, indicating a strong interaction. nih.gov

The interaction between warfarin enantiomers and CYP enzymes is complex. For example, (R)-warfarin can act as a competitive inhibitor of (S)-warfarin metabolism, specifically the formation of (S)-6- and this compound. nih.gov This highlights that the presence of one enantiomer can influence the metabolic fate of the other. nih.gov

Furthermore, the reduction of the side-chain ketone group of warfarin is also stereospecific. The reduction of both (R)- and (S)-warfarin is catalyzed by cytosolic reductases, such as carbonyl reductase-1, and preferentially forms the (S)-alcohol diastereomer. nih.gov However, (R)-warfarin is reduced more efficiently than (S)-warfarin. nih.gov

Comparative Analysis of Metabolic Pathways for (R)- and (S)-Warfarin and their Hydroxylated Metabolites

The metabolic pathways of (R)- and (S)-warfarin are distinctly different, a direct consequence of their chirality. This leads to variations in their clearance rates and the types of metabolites formed. (S)-warfarin is cleared more rapidly than (R)-warfarin. drugbank.com

(S)-Warfarin Metabolism: The primary route of metabolism for (S)-warfarin is oxidation, accounting for the majority of its clearance. drugbank.com

CYP2C9: This is the major enzyme responsible for the metabolism of (S)-warfarin, catalyzing its hydroxylation to form this compound (the major metabolite) and (S)-6-hydroxywarfarin. mdpi.comnih.govdrugbank.com The formation of this compound accounts for approximately 80% of (S)-warfarin clearance.

Other CYPs: CYP2C18, with minor contributions from CYP2C19, is involved in the 4'-hydroxylation of (S)-warfarin. drugbank.com CYP3A4 can hydroxylate (S)-warfarin to S-4'-hydroxywarfarin through a minor pathway. nih.gov

(R)-Warfarin Metabolism: The metabolism of (R)-warfarin is more complex, involving multiple CYP enzymes with no single enzyme dominating the process. nih.gov

CYP1A2 and CYP2C19: These enzymes are involved in the formation of (R)-6-hydroxywarfarin and (R)-8-hydroxywarfarin. nih.govdrugbank.com CYP1A2 also contributes to the formation of (R)-7-hydroxywarfarin. drugbank.com

CYP2C8: This enzyme contributes to the formation of (R)-4'-hydroxywarfarin and (R)-7-hydroxywarfarin. drugbank.com

CYP3A4: This enzyme metabolizes (R)-warfarin to (R)-10-hydroxywarfarin. nih.govdrugbank.com

Reductive Metabolism: A minor pathway for both enantiomers is the reduction of the ketone group to form warfarin alcohols, which constitutes about 20% of the metabolites. drugbank.com This process is also stereoselective. nih.gov

Table 1: Major Enzymes and Metabolites in Warfarin Enantiomer Metabolism

Enantiomer Primary Metabolizing Enzyme(s) Major Metabolite(s) Minor Metabolites
(S)-Warfarin CYP2C9 mdpi.comdrugbank.com This compound nih.govdrugbank.com (S)-6-Hydroxywarfarin, (S)-4'-Hydroxywarfarin nih.govdrugbank.com

| (R)-Warfarin | CYP1A2, CYP3A4, CYP2C19 pharmgkb.orgnih.gov | (R)-10-Hydroxywarfarin, (R)-6-Hydroxywarfarin, (R)-8-Hydroxywarfarin nih.govdrugbank.com | (R)-4'-Hydroxywarfarin, (R)-7-Hydroxywarfarin drugbank.com |

Structural Features of this compound Influencing Enzyme Interactions

The structural characteristics of this compound, a major but largely inactive metabolite of (S)-warfarin, influence its interaction with enzymes, particularly its feedback inhibition of CYP2C9. ashpublications.org

The introduction of a hydroxyl group at the 7-position of the coumarin ring significantly alters the molecule's interaction with the active site of vitamin K epoxide reductase (VKOR), the pharmacological target of warfarin. ashpublications.org This hydroxylation dramatically reduces its inhibitory potency, with 7-hydroxywarfarin (B562546) being over 100-fold less potent than warfarin. ashpublications.org This suggests that the region around the C-7 position of warfarin is critical for its binding to VKOR. ashpublications.org

Applications of S 7 Hydroxywarfarin in Preclinical and in Vitro Research Models

Utilization as a Biomarker for Cytochrome P450 2C9 (CYP2C9) Activity in Research

The measurement of (S)-7-Hydroxywarfarin formation is a well-established method for assessing the functional activity of the CYP2C9 enzyme. Since (S)-warfarin is predominantly metabolized by CYP2C9 to this compound, the rate of this metabolite's appearance provides a direct and reliable indication of the enzyme's catalytic capacity. oup.comashpublications.org This application is fundamental in drug development and pharmacogenetic studies to understand how genetic variability or co-administered drugs might influence warfarin (B611796) clearance.

In vitro systems are indispensable for isolating and characterizing specific metabolic pathways without the complexities of a whole organism. This compound plays a central role in such models for probing CYP2C9 activity.

Human Liver Microsomes (HLMs): HLMs contain a mixture of drug-metabolizing enzymes and are a standard model for studying hepatic metabolism. In HLMs, CYP2C9 is the dominant enzyme responsible for metabolizing (S)-warfarin. nih.gov The formation of this compound is the major metabolic route observed in this system. oup.comnih.govtandfonline.com Kinetic studies using pooled HLMs have determined the Michaelis-Menten constant (Kₘ) for 7-hydroxywarfarin (B562546) formation to be approximately 5.2 μM, confirming it as a primary metabolic pathway. nih.gov The specificity of this reaction is often confirmed using chemical inhibitors like sulfaphenazole, a potent and specific inhibitor of CYP2C9, which markedly reduces the production of this compound in HLM incubations. nih.govnih.gov

Recombinant Enzymes: To study the function of a single enzyme in isolation, researchers use recombinant DNA technology to express a specific human enzyme, such as CYP2C9, in a host system (e.g., bacteria, yeast, or insect cells). frontiersin.org Using recombinant CYP2C9, studies have confirmed that it efficiently metabolizes (S)-warfarin into (S)-6- and this compound, with the latter being the most abundant metabolite. nih.gov These models are crucial for determining the precise kinetic parameters of a specific enzyme variant and for screening potential drug-drug interactions without confounding activities from other P450 enzymes. nih.govnih.govnih.gov

Cell Lines: Mammalian cell lines, such as COS-7 or 293FT, are used to express human CYP2C9 variants to evaluate their functional characteristics. frontiersin.orgmdpi.com In these studies, the gene for a specific CYP2C9 variant is introduced into the cells. Microsomes are then prepared from these cells and incubated with (S)-warfarin. frontiersin.orgmdpi.com The rate of this compound formation is measured to determine the catalytic activity of that specific enzyme variant. mdpi.com This approach allows for a direct comparison of the functional consequences of different genetic polymorphisms on CYP2C9's ability to metabolize its substrates. frontiersin.org

Standard laboratory animals like mice metabolize warfarin differently than humans, limiting their utility for predicting human drug metabolism. To overcome this, researchers have developed chimeric mice with "humanized" livers, created by transplanting human hepatocytes into immunodeficient mice. nih.govmdpi.com These models express human liver enzymes and transporters, providing a more predictive in vivo system. mdpi.com

Studies using these humanized-liver mice have shown that they metabolize (S)-warfarin in a manner that closely resembles human metabolism. nih.govresearchgate.net Key findings include:

The 7-hydroxylating activity towards (S)-warfarin in liver microsomes from chimeric mice was approximately 10-fold higher than in control mice. nih.govresearchgate.net

In vivo, the plasma levels of this compound in chimeric mice were about 7-fold higher than in control mice after administration of (S)-warfarin. nih.govresearchgate.net

The metabolic activity in the chimeric mouse liver was confirmed to be from the human CYP2C9 enzyme through immunoblot analysis and inhibition studies with sulfaphenazole. nih.govresearchgate.net

These results demonstrate that chimeric mice with humanized livers are a valuable preclinical model for studying CYP2C9-dependent metabolism and for predicting human-specific metabolic pathways for new drug candidates. nih.govmdpi.com

Table 1: Comparative this compound Formation in Research Models

Research ModelKey FindingSignificanceReference
Human Liver Microsomes (HLMs)This compound is the major metabolite of (S)-warfarin. The reaction is specifically inhibited by sulfaphenazole.Standard in vitro assay to measure baseline and inhibited CYP2C9 activity. nih.govnih.gov
Recombinant CYP2C9Allows for precise determination of kinetic parameters (Kₘ, Vₘₐₓ) for 7-hydroxylation by specific CYP2C9 variants.Isolates CYP2C9 function to study drug interactions and genetic variant effects without confounding enzymes. nih.govfrontiersin.org
Cell Lines (e.g., COS-7, 293FT)Used to express and compare the catalytic efficiency of wild-type vs. variant CYP2C9 alleles in forming this compound.Links specific genotypes to functional phenotypes (enzyme activity). frontiersin.orgmdpi.com
Chimeric Mice (Humanized Liver)Demonstrated ~7-fold higher plasma levels of this compound compared to control mice, mimicking human metabolic profiles.Provides an in vivo model that predicts human-relevant CYP2C9 metabolism. nih.govresearchgate.net

In Vitro Models (e.g., Human Liver Microsomes, Recombinant Enzymes, Cell Lines)

Integration in Pharmacogenetic and Metabolism Research Strategies

The metabolism of warfarin is a classic subject of pharmacogenetic research due to the large interindividual variability in the dose required for a therapeutic effect. ashpublications.orgplos.org this compound is central to these research strategies. Because the (S)-enantiomer of warfarin is 3 to 5 times more potent than the (R)-enantiomer, and its clearance is almost exclusively dependent on CYP2C9-mediated conversion to this compound, any variation in this metabolic step has significant clinical consequences. ashpublications.org

Therefore, the rate of this compound formation is used as a key phenotypic marker to correlate with an individual's CYP2C9 genotype. nih.gov This research helps build models that can predict an individual's metabolic capacity based on their genetic makeup, forming the basis for pharmacogenomic-guided dosing algorithms. frontiersin.org

Research on this compound Formation in Response to Genetic Variation in Enzyme Activity

A significant focus of warfarin research has been to understand how genetic variations in the CYP2C9 gene affect its enzyme activity. tandfonline.com The formation of this compound is the direct quantitative outcome measured in these studies. The most well-known variants, CYP2C92 and CYP2C93, are associated with reduced enzyme function. researchgate.netfrontiersin.org

In vitro studies using recombinant enzymes expressed in cell lines have precisely quantified the impact of these genetic variants on this compound formation. frontiersin.orgmdpi.com For example, relative to the wild-type enzyme (CYP2C9.1), the CYP2C9.3 variant exhibits a significantly higher Kₘ value and a drastically lower Vₘₐₓ, resulting in a severely diminished intrinsic clearance (CLᵢₙₜ) for S-warfarin 7-hydroxylation. frontiersin.org Studies have shown that the catalytic activity of the CYP2C9.3 variant is reduced to as low as 8.2% of the wild-type enzyme's activity. frontiersin.org This impaired metabolic capacity leads to higher plasma concentrations of the active (S)-warfarin, explaining why individuals carrying these variant alleles require lower maintenance doses to achieve a therapeutic effect. ashpublications.orgfrontiersin.org

Table 2: Kinetic Parameters of (S)-Warfarin 7-Hydroxylation for Selected CYP2C9 Variants

CYP2C9 VariantKₘ (μM)Vₘₐₓ (pmol/min/pmol CYP2C9)Relative Intrinsic Clearance (CLᵢₙₜ) (% of Wild-Type)Reference
CYP2C9.1 (Wild-Type)2.921.80100% frontiersin.org
CYP2C9.23.500.8941.6% frontiersin.org
CYP2C9.34.780.278.2% frontiersin.org
CYP2C9.82.780.7045.9% frontiersin.org
CYP2C9.114.430.279.8% frontiersin.org

Data derived from recombinant CYP2C9 variants expressed in COS-7 cells.

Synthetic Methodologies for Research Grade S 7 Hydroxywarfarin

Enantioselective Synthesis Approaches for Research Purposes

Enantioselective synthesis strategies are designed to produce a specific enantiomer of a chiral molecule, bypassing the need for resolving a racemic mixture. For a compound like (S)-7-hydroxywarfarin, these methods are crucial for obtaining the material needed for detailed biochemical and metabolic investigations.

In recent years, green chemistry principles have been adapted for the synthesis of warfarin (B611796) and its derivatives, aiming to reduce environmental impact by using safer solvents and ambient reaction conditions. acs.org A notable green chemistry approach has been successfully adapted for the preparative synthesis of both R- and S-7-hydroxywarfarin. nih.gov

This method involves an organocatalytic Michael addition reaction. Specifically, to produce the (S)-enantiomer, 4,7-dihydroxycoumarin (B595064) is reacted with (E)-4-phenyl-3-buten-2-one in the presence of a specific chiral catalyst. nih.gov The catalyst used is the (S,S) enantiomer of 1,2-diphenylethylenediamine, which directs the reaction to yield the desired this compound. nih.gov The reaction is typically performed at room temperature in a solvent such as tetrahydrofuran (B95107) with glacial acetic acid, and the product precipitates as a white solid after several days. nih.gov This approach is considered environmentally friendly due to its mild conditions and the use of an organocatalyst. acs.org

FeatureDescriptionReference
Reaction Type Michael Addition nih.govphilarchive.org
Reactant 1 4,7-Dihydroxycoumarin nih.gov
Reactant 2 (E)-4-phenyl-3-buten-2-one nih.gov
Catalyst (S,S)-1,2-diphenylethylenediamine nih.gov
Solvents Tetrahydrofuran, Glacial Acetic Acid nih.gov
Temperature Ambient acs.orgnih.gov
Outcome Preferential synthesis of this compound nih.gov

A summary of the green chemistry synthesis procedure for this compound.

Asymmetric synthesis encompasses a range of techniques that create chiral molecules with a preference for one enantiomer over the other. The organocatalytic method described above is a prime example of asymmetric synthesis. acs.orgphilarchive.org The key to this technique is the use of a chiral catalyst—in this case, (S,S)-1,2-diphenylethylenediamine—which creates a chiral environment for the reaction, guiding the formation of the (S)-enantiomer. acs.orgnih.gov

While direct asymmetric synthesis for 7-hydroxywarfarin (B562546) primarily relies on this Michael addition, other asymmetric techniques have been developed for the parent compound, warfarin, which are relevant to the synthesis of chiral 4-hydroxycoumarins. One such powerful method is asymmetric hydrogenation. newdrugapprovals.orggoogle.com This technique, developed for warfarin, involves the hydrogenation of a precursor molecule in the presence of a chiral phosphine (B1218219) catalyst, such as a DuPHOS-Rh(I) complex, to produce a single enantiomer with high purity (>98% enantiomeric excess) after recrystallization. newdrugapprovals.org Such methods highlight the sophisticated catalytic strategies available for producing enantiopure coumarin-based compounds for research.

Green Chemistry Procedures for Preparative Synthesis

Importance of Enantiomeric Purity for In Vitro and In Vivo Metabolic Studies

The use of enantiomerically pure this compound is of paramount importance for accurately interpreting the results of metabolic studies. Warfarin is administered as a racemic mixture of (R)- and (S)-enantiomers, but these two isomers are metabolized through different pathways and at different rates. nih.govwikipedia.orgresearchgate.net The more potent (S)-enantiomer is almost exclusively metabolized by the cytochrome P450 enzyme CYP2C9 to form this compound. google.comnih.govresearchgate.netmdpi.com Therefore, this compound is a critical biomarker for CYP2C9 activity.

Studying the metabolism of a pure enantiomer avoids the confounding variables that would arise from a racemic mixture. For instance, research into the further metabolism of 7-hydroxywarfarin itself has shown that subsequent reduction reactions are both enantioselective and enantiospecific. frontiersin.org In studies using purified R- and S-7-hydroxywarfarin, researchers found that the reduction of 7-hydroxywarfarin is highly selective, favoring the R-enantiomer. frontiersin.org Furthermore, the process is enantiospecific, with each enantiomer producing a single, distinct alcohol metabolite. frontiersin.org Specifically, the reduction of R-7-hydroxywarfarin was found to be 17-fold more efficient than that of S-7-hydroxywarfarin. Such precise kinetic determinations would be impossible with a racemic sample, as the presence of the other enantiomer would interfere with the analysis.

EnantiomerMetabolic ReactionKey Enzymes (putative)Vmax (pmol/min/mg protein)Km (µM)Specificity (Vmax/Km)Reference
(R)-7-Hydroxywarfarin Reduction to Alcohol 2CBR1, AKR1C3302200.14 frontiersin.org
This compound Reduction to a different alcohol metaboliteCBR1, AKR1C32.42900.0083 frontiersin.org

A comparison of kinetic parameters for the enantioselective reduction of R- and S-7-hydroxywarfarin in human liver cytosol. The data demonstrates the significant difference in metabolic efficiency between the two enantiomers, highlighting the necessity of enantiomeric purity in such studies.

Moreover, studies have revealed that hydroxywarfarin metabolites can act as competitive inhibitors of CYP2C9, the very enzyme that produces them. nih.gov The inhibitory potency (Ki) varies between different hydroxylated metabolites. For example, 10-hydroxywarfarin (B562548) is a potent inhibitor of CYP2C9, while 7-hydroxywarfarin is a weaker one. nih.gov To accurately measure these inhibitory constants and understand their biological relevance, it is essential to use enantiomerically pure standards. The presence of multiple isomers would lead to an inaccurate, composite measurement of inhibition, obscuring the true biochemical interactions. Therefore, the availability of research-grade, enantiomerically pure this compound is a prerequisite for meaningful in vitro and in vivo research into the complex, stereoselective world of warfarin metabolism. researchgate.netmdpi.com

Future Research Directions and Unresolved Questions

Elucidating the Full Spectrum of Enzymes Involved in (S)-7-Hydroxywarfarin Biotransformation

The formation of this compound is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9. caymanchem.comtandfonline.comnih.govtandfonline.com This pathway accounts for the majority of (S)-warfarin clearance, making this compound a critical biomarker for CYP2C9 activity. Studies using human liver microsomes and recombinant CYP2C9 have firmly established this enzyme's primary role. nih.govnih.gov

However, the biotransformation of this compound does not end with its formation. Future research must focus on comprehensively identifying and quantifying the roles of enzymes involved in its subsequent metabolic steps. It is known that hydroxywarfarins, including the 7-hydroxy metabolite, undergo glucuronidation, a Phase II metabolic reaction that facilitates their elimination. wsu.edufrontiersin.org Research has identified that UDP-glucuronosyltransferase (UGT) 1A1, in particular, has a high capacity for S-7-hydroxywarfarin glucuronidation. wsu.edu

Key Unresolved Questions:

What is the precise contribution of different UGT isoforms to the glucuronidation of this compound in vivo?

Are there other Phase II metabolic pathways, such as sulfation, that play a significant role in the elimination of this compound?

Beyond CYP2C9, are other minor enzymes capable of forming this compound, and under what specific physiological or pathological conditions might these alternative pathways become relevant?

Recent studies have explored the reduction of hydroxywarfarins to corresponding alcohols by enzymes like carbonyl reductase 1 (CBR1) and aldo-keto reductase 1C3 (AKR1C3). nih.gov While the reduction of 7-hydroxywarfarin (B562546) appears less efficient than that of other isomers, its clinical relevance and the full enzymatic machinery involved are yet to be fully elucidated. nih.gov

A complete map of all contributing enzymes is crucial for understanding the full pharmacokinetic profile of warfarin (B611796) metabolites and predicting potential drug-drug interactions that may occur downstream of CYP2C9.

Enzyme Family Specific Enzyme Role in this compound Biotransformation Known/Suspected Involvement
Cytochrome P450CYP2C9Primary enzyme for formation from (S)-warfarin. tandfonline.comnih.govsci-hub.seConfirmed, major pathway.
UDP-glucuronosyltransferaseUGT1A1Glucuronidation (Phase II metabolism) for elimination. wsu.eduConfirmed, significant capacity.
Aldo-keto ReductaseAKR1C3Potential for reduction to hydroxywarfarin alcohols. nih.govSuspected, minor pathway.
Carbonyl ReductaseCBR1Potential for reduction to hydroxywarfarin alcohols. nih.govSuspected, minor pathway.

Advanced Computational Modeling of this compound Metabolism and Interactions

Computational modeling has emerged as a powerful tool for investigating drug metabolism. For (S)-warfarin and its metabolites, models have been used to explore the impact of genetic variations in CYP2C9 and to simulate metabolic reactions. nih.govacs.org Quantum mechanics/molecular mechanics (QM/MM) modeling has been applied to understand the regioselectivity of S-warfarin hydroxylation by CYP2C9, providing insights into why the 7-position is favored. acs.org Furthermore, machine learning algorithms have shown promise in using genetic and clinical data to predict warfarin-related outcomes, with CYP2C9 being a key predictor. nih.gov

Future research should focus on developing more sophisticated and integrated computational models. These advanced models could simulate the entire metabolic cascade, from the initial CYP2C9-mediated hydroxylation to subsequent glucuronidation and reduction reactions. Such models would need to incorporate a wider range of variables, including the influence of genetic polymorphisms in downstream enzymes (e.g., UGTs), and the competitive inhibition between different metabolites. nih.govacs.org

Key Unresolved Questions:

Can multi-scale models be developed to accurately predict the flux through different metabolic pathways for this compound in individuals with varying genetic makeups?

How can computational models be improved to better forecast the impact of co-administered drugs on the downstream metabolism of this compound, beyond the well-studied effects on CYP2C9?

Can molecular dynamics simulations fully explain the feedback inhibition mechanism where this compound competitively inhibits its own formation by binding to CYP2C9?

The ultimate goal is to create predictive models that can be integrated into clinical decision-support tools, paving the way for more precise, personalized pharmacotherapy. uspharmacist.comnih.gov

Development of Novel Research Probes Based on this compound Structure

(S)-Warfarin is a well-established probe substrate used to study the activity of CYP2C9 in vitro and in vivo. oup.commdpi.comresearchgate.net Consequently, the formation of this compound serves as the primary readout for these assays. While effective, there is an opportunity to develop more specialized research tools based on the metabolite's own structure.

The coumarin (B35378) scaffold, the core of warfarin and its metabolites, is known for its fluorescent properties and has been used to create fluorescent probes for detecting various biological molecules and ions. mdpi.comresearchgate.net Future research could leverage this by chemically modifying the this compound structure to create novel probes.

Potential Applications for Novel Probes:

Fluorescent Probes: A fluorescently tagged this compound analogue could allow for real-time tracking of its transport and subsequent metabolism by enzymes like UGTs in living cells, providing deeper insights into its intracellular fate.

Affinity-Based Probes: Probes could be designed for affinity chromatography to isolate and identify novel or low-abundance enzymes that interact with and metabolize this compound.

Electrochemical Sensors: Building on work that has developed electrochemical sensors for warfarin, specific sensors for this compound could be created for rapid and sensitive quantification in research settings, potentially offering advantages over traditional chromatographic methods. researchgate.netmdpi.com

Key Unresolved Questions:

What structural modifications can be made to this compound to create a specific, high-affinity probe for studying UGT1A1 or other downstream enzymes without interfering with their catalytic activity?

Can a research probe based on the this compound structure be developed to specifically investigate the product inhibition loop at the CYP2C9 active site?

Is it feasible to design a ratiometric fluorescent probe from the this compound scaffold that can report on its own metabolic conversion?

The development of such tools would provide the scientific community with powerful new ways to investigate the intricate details of xenobiotic metabolism.

Q & A

Q. What experimental approaches are used to quantify (S)-7-Hydroxywarfarin in biological samples?

To quantify this compound, high-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) or UV detection is widely employed. For example:

  • HPLC-FLD : Separation on chiral columns (e.g., Lux cellulose-1) enables enantioselective quantification of this compound in plasma, with detection limits as low as 0.20 nM .
  • Internal standards : 7-Ethoxycoumarin is often used to normalize recovery rates during extraction .
  • Validation : Intra- and inter-day precision (CV <14.2%) and accuracy (within 6.6%) are critical for method reliability .

Q. How do CYP2C9 genetic polymorphisms influence this compound formation?

CYP2C9 variants (*2, *3) exhibit reduced catalytic activity toward (S)-warfarin, leading to impaired 7-hydroxylation. For example:

  • CYP2C9*3 : Homozygous carriers show a 90% reduction in S-warfarin clearance, resulting in elevated plasma S:R warfarin ratios (e.g., 3.9:1 vs. 0.5:1 in wild-type) and heightened anticoagulant sensitivity .
  • Kinetic parameters : Wild-type CYP2C9 has a Km of 2.3–3.3 μM for S-warfarin, while *3 variants display significantly higher Km values, reducing metabolic efficiency .

Q. What in vitro models are suitable for studying this compound metabolism?

  • Recombinant CYP enzymes : Expressed CYP2C9 and CYP2C19 in cell lines (e.g., HepG2) enable stereoselective metabolism studies .
  • Human liver microsomes (HLMs) : Preincubation with NADPH and inhibitors (e.g., sulfaphenazole for CYP2C9) allows assessment of enzyme-specific activity .
  • Kinetic assays : Michaelis-Menten parameters (Km, Vmax) and Lineweaver-Burk plots are used to determine inhibition mechanisms (e.g., competitive vs. mixed) .

Advanced Research Questions

Q. How do hydroxywarfarin metabolites inhibit CYP2C9 activity?

this compound and other hydroxylated metabolites (e.g., 10-hydroxywarfarin) act as competitive inhibitors of CYP2C9:

  • Ki values : 10-Hydroxywarfarin is the most potent (Ki ≈1.5 μM), followed by 7-hydroxywarfarin (Ki ≈10 μM), while 6-hydroxywarfarin shows no inhibition up to 170 μM .
  • Mechanistic analysis : Hanes-Woolf plots and DynaFit modeling distinguish between inhibition types (e.g., parallel lines indicate competitive inhibition) .

Q. What role does CYP2C19 play in this compound formation?

CYP2C19 contributes to minor metabolic pathways:

  • Kinetic profiles : Recombinant CYP2C19 metabolizes S-warfarin to 7-hydroxywarfarin with lower efficiency (Km >50 μM) compared to CYP2C9 (Km ≈3 μM) .
  • Clinical relevance : CYP2C19 polymorphisms may exacerbate drug-drug interactions in patients co-administered CYP2C9/19 inhibitors (e.g., fluconazole) .

Q. How can phenotypic parameters predict warfarin dosing in clinical studies?

The INR:7-hydroxywarfarin plasma ratio correlates strongly with warfarin dose requirements (r² >0.7):

  • Mechanistic basis : Elevated 7-hydroxywarfarin levels reflect CYP2C9 activity, while INR measures pharmacodynamic response .
  • Clinical utility : This ratio accounts for inter-individual variability in metabolism and vitamin K epoxide reductase (VKOR) sensitivity .

Q. What methodologies resolve enantiomer-specific glucuronidation of hydroxywarfarins?

  • UGT isoform profiling : Recombinant UGT1A1 and UGT1A10 show enantioselective glucuronidation of R- and S-7-hydroxywarfarin, with Km differences >10-fold .
  • Inhibition studies : Mutual inhibition between enantiomers (e.g., R-7-hydroxywarfarin inhibiting S-7-hydroxywarfarin glucuronidation) complicates metabolic clearance predictions .

Q. How do drug interactions alter this compound formation kinetics?

  • Amiodarone metabolites : DDEA and ODAA inhibit CYP2C9 with Ki values of 0.053 μM and 0.032 μM, respectively, reducing 7-hydroxywarfarin formation by >80% .
  • Ketoconazole : In rats, non-selective CYP inhibition reduces 7-hydroxywarfarin levels, but in humans, CYP3A4 selectivity limits this effect .

Q. What computational tools predict CYP2C9-mediated this compound kinetics?

  • In silico docking : Molecular dynamics simulations identify substrate-enzyme binding affinities, validated by in vitro Km measurements .
  • IVIVE (in vitro-in vivo extrapolation) : Scaling recombinant CYP2C9 activity to hepatic clearance predicts clinical drug interactions .

Q. How do CYP2C9 allelic variants affect inhibition kinetics?

  • CYP2C9.1 vs. CYP2C9.3 : The *3 variant reduces noscapine inhibition potency (IC50 increases from 2.0 μM to 39 μM), altering drug interaction risks in carriers .
  • Sulfaphenazole sensitivity : Wild-type CYP2C9 is 5-fold more sensitive to inhibition than *2/*3 variants, impacting personalized dosing strategies .

Methodological Recommendations

  • For enzyme kinetics , use HLMs or recombinant CYP2C9 with NADPH-regenerating systems and validate via Lineweaver-Burk analysis .
  • For clinical phenotyping , measure plasma S:R warfarin and INR:7-hydroxywarfarin ratios to account for metabolic and pharmacodynamic variability .
  • For inhibition studies , prioritize recombinant enzymes to isolate CYP2C9 effects from confounding isoforms (e.g., CYP3A4) .

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